N-Nitrosocystisine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-nitroso compounds, including analogues to N-Nitrosocystisine, often involves catalytic processes or direct reactions of precursors with nitroso groups. For example, N-heterocyclic carbene (NHC)-catalyzed direct amidation of aldehydes with nitroso compounds has been demonstrated as a powerful method for synthesizing N-arylhydroxamic acids, showing the versatility and efficiency of N-nitroso compound synthesis under catalyzed conditions (Wong et al., 2008).

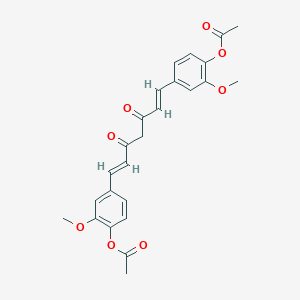

Molecular Structure Analysis

The molecular structure of N-nitroso compounds, including N-Nitrosocystisine analogues, has been characterized using various spectroscopic techniques. Studies on N-nitroso- and N-nitraminotetrazoles, for example, have provided detailed insights into the molecular structures through vibrational spectroscopy, multinuclear NMR, mass spectrometry, and X-ray diffraction, revealing the structural features that facilitate their chemical behavior and reactivity (Karaghiosoff et al., 2006).

Chemical Reactions and Properties

N-nitroso compounds engage in a variety of chemical reactions, contributing to their diverse chemical properties. The ascorbate-nitrite reaction, for instance, blocks the formation of carcinogenic N-nitroso compounds, showcasing a chemical reaction that can mitigate the potential health risks associated with N-nitroso compounds (Mirvish et al., 1972).

Physical Properties Analysis

The physical properties of N-nitroso compounds, including those similar to N-Nitrosocystisine, are influenced by their molecular structure. Structural features, such as aliphatic chains and heterocyclic frameworks, can affect their physical state, solubility, and stability. For example, the study on aliphatic N-nitrosamines of 7-azabicyclo[2.2.1]heptanes discusses how the structural features facilitate N-NO bond cleavage, which is a key aspect of their physical behavior in chemical processes (Ohwada et al., 2001).

Chemical Properties Analysis

The chemical properties of N-nitroso compounds, including reactivity and mechanisms of reaction, are central to understanding their behavior in various contexts. The catalytic enantioselective Nitroso Diels-Alder reaction, for example, highlights the high reactivity of nitroso compounds in forming cycloadducts, demonstrating their utility in synthetic chemistry for generating complex molecules with high selectivity and efficiency (Maji & Yamamoto, 2015).

Safety And Hazards

N-Nitrosocystisine is light sensitive . It is recommended to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation . It is also advised to prevent further leakage or spillage if safe to do so and not to let the product enter drains . Discharge into the environment must be avoided .

将来の方向性

While specific future directions for N-Nitrosocystisine were not found in the search results, nitrosamines in general have been the subject of extensive research due to their carcinogenic properties . Future research may focus on understanding the formation of nitrosamines during the manufacturing process of pharmaceutical products and developing strategies to control their presence

特性

IUPAC Name |

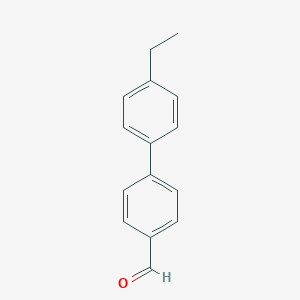

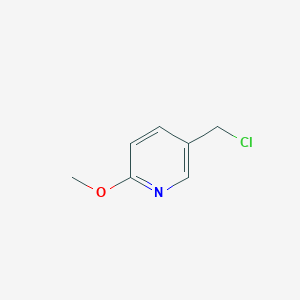

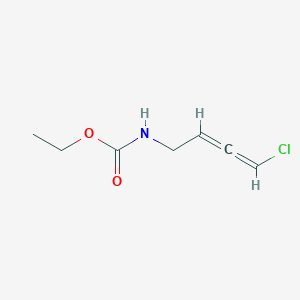

11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMLBVWHEGYDNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389496 |

Source

|

| Record name | N-Nitrosocystisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitrosocystisine | |

CAS RN |

104759-77-5 |

Source

|

| Record name | N-Nitrosocystisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)

![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)